molecular formula C12H12ClNO3 B1272195 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 58290-51-0

2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1272195
CAS No.: 58290-51-0
M. Wt: 253.68 g/mol
InChI Key: DCWWMFNXTOGDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound consists of a rigid phthalimide core connected through a flexible ethoxy spacer to a terminal chloroethyl group. The compound crystallizes with specific geometric parameters that reflect the influence of both the rigid aromatic system and the conformational freedom of the aliphatic chain. The phthalimide moiety maintains the characteristic planar geometry typical of this heterocyclic system, with the two carbonyl groups positioned in a trans-diaxial arrangement relative to the nitrogen atom.

Crystallographic studies of related phthalimide derivatives provide valuable insights into the expected structural parameters. The phthalimide ring system typically exhibits bond lengths consistent with aromatic character, with carbon-carbon distances ranging from 1.38 to 1.40 angstroms within the benzene ring. The carbonyl groups demonstrate characteristic bond lengths of approximately 1.21 angstroms for the carbon-oxygen double bonds, while the carbon-nitrogen bonds within the imide group measure approximately 1.40 angstroms.

The ethoxy linker introduces conformational flexibility through its carbon-carbon and carbon-oxygen single bonds. This flexibility allows for multiple possible conformations in both solution and solid-state structures. The chloroethyl terminus provides additional molecular recognition sites through potential halogen bonding interactions, which can influence both molecular conformation and crystal packing arrangements.

Table 1: Molecular Parameters of this compound

Parameter Value Reference
Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Chemical Abstracts Service Number 58290-51-0
Monoisotopic Mass 253.050571
ChemSpider Identifier 2017421

Conformational Studies Through X-ray Diffraction

X-ray diffraction analysis of phthalimide derivatives reveals important conformational preferences that likely apply to this compound. The flexible ethoxy chain can adopt various conformations, with the most stable arrangements typically minimizing steric interactions while maximizing favorable intermolecular contacts. Studies of related compounds demonstrate that the orientation of alkyl substituents relative to the phthalimide plane is governed by both steric and electronic factors.

The conformational behavior of the compound is influenced by intramolecular hydrogen bonding opportunities between the ethoxy oxygen atoms and hydrogen atoms on the alkyl chain. Such interactions can stabilize specific conformations and restrict the overall conformational freedom of the molecule. The terminal chlorine atom introduces additional conformational considerations through potential halogen bonding interactions with electronegative centers either within the same molecule or in neighboring molecules.

Comparative analysis with structurally related phthalimide derivatives indicates that the most favorable conformations typically orient the alkyl substituent to minimize unfavorable interactions with the aromatic system while allowing for optimal packing in the crystal lattice. The ethoxy linker provides sufficient flexibility to accommodate various packing arrangements while maintaining energetically favorable conformations.

Temperature-dependent conformational studies of similar systems reveal that increased thermal energy can populate higher-energy conformations, leading to observable changes in spectroscopic properties and crystal packing arrangements. This conformational flexibility is particularly relevant for understanding the synthetic accessibility and reactivity patterns of the compound in various chemical transformations.

Comparative Analysis With Phthalimide Derivatives

Comparative structural analysis with other phthalimide derivatives reveals distinctive features of this compound. The simplest analogue, N-(2-chloroethyl)phthalimide, provides a baseline for understanding the effects of the additional ethoxy spacer. The shorter-chain analogue exhibits more restricted conformational freedom and different crystal packing behavior due to the absence of the flexible ethoxy linker.

Extended phthalimide derivatives with longer alkyl chains demonstrate systematic trends in crystal packing and molecular conformation. The introduction of heteroatoms such as oxygen within the alkyl chain creates additional opportunities for hydrogen bonding and dipole-dipole interactions, significantly affecting both molecular conformation and intermolecular assembly. These effects are particularly pronounced in the target compound, where the ethoxy group provides both flexibility and potential coordination sites.

Structural comparisons with other functionalized phthalimides reveal that the electronic properties of the phthalimide core remain largely unchanged upon substitution with various alkyl groups. However, the overall molecular shape and intermolecular interaction patterns vary significantly depending on the nature and length of the substituent chain. The chloroethoxy substituent in the target compound represents an intermediate case between purely alkyl-substituted and highly functionalized phthalimide derivatives.

Table 2: Comparative Structural Parameters of Phthalimide Derivatives

Compound Molecular Formula Key Structural Features Reference
N-(2-Chloroethyl)phthalimide C10H8ClNO2 Direct chloroethyl attachment
This compound C12H12ClNO3 Ethoxy spacer group
N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide C18H17NO4 Extended aromatic system
N-(2-Ethylphenyl)phthalimide C16H13NO2 Aromatic substituent

The presence of oxygen heteroatoms in the alkyl chain significantly influences the hydrogen bonding patterns observed in crystal structures. Unlike simple alkyl-substituted phthalimides, compounds containing ethoxy groups can participate in both inter and intramolecular hydrogen bonding through their oxygen atoms. This capability leads to more complex three-dimensional network structures and different thermal stability profiles compared to purely hydrocarbon-substituted analogues.

Analysis of molecular electrostatic potential maps for various phthalimide derivatives indicates that the ethoxy substitution pattern creates distinct regions of electron density that can influence both chemical reactivity and intermolecular interactions. The terminal chlorine atom provides an additional site for halogen bonding, which can play a crucial role in determining crystal packing arrangements and potentially biological activity profiles.

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWWMFNXTOGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370912
Record name 2-[2-(2-CHLOROETHOXY)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58290-51-0
Record name 2-[2-(2-CHLOROETHOXY)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-Chloroethoxy)ethyl]phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of 2-[2-(2-Hydroxyethoxy)ethyl]isoindole-1,3-dione

The precursor 2-[2-(2-Hydroxyethoxy)ethyl]isoindole-1,3-dione (CAS: 69676-63-7) is synthesized by reacting phthalic anhydride with 2-(2-aminoethoxy)ethanol under reflux conditions.

Procedure :

  • Reactants : Phthalic anhydride (1.0 equiv.), 2-(2-aminoethoxy)ethanol (1.0 equiv.)
  • Solvent : Toluene (90 mL)
  • Conditions : Reflux for 6 hours with a Dean-Stark apparatus to remove water.
  • Workup : The mixture is cooled, dried over MgSO₄, filtered, and concentrated to yield a white solid.
  • Yield : 99%.

Mechanism : The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl of phthalic anhydride, forming an amide bond. Cyclization eliminates water, producing the phthalimide core.

Direct Synthesis Using Pre-Chlorinated Amines

Reaction of Phthalic Anhydride with 2-(2-Chloroethoxy)ethylamine

A one-pot method avoids intermediate isolation by using 2-(2-chloroethoxy)ethylamine directly.

Procedure :

  • Reactants : Phthalic anhydride (1.0 equiv.), 2-(2-chloroethoxy)ethylamine (1.0 equiv.)
  • Solvent : Acetic acid or pinane
  • Conditions : Microwave irradiation at 175°C for 2 hours.
  • Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and recrystallized.
  • Yield : Comparable to stepwise methods (~80–90%).

Advantages : Reduced reaction time and higher atom economy.

Comparative Analysis of Methods

Parameter Two-Step Method Direct Method
Reaction Time 22 hours (6h + 16h) 2 hours
Overall Yield ~80% (estimated) 80–90%
Purity ≥95% (after chromatography) ≥90% (requires recrystallization)
Scalability Suitable for industrial scale Limited by microwave reactor capacity
Cost Higher (two steps, excess reagents) Lower (single step)

Optimization Strategies

Solvent Selection

  • Pinane : A greener solvent替代品 for toluene, improving reaction sustainability without compromising yield.
  • Toluene : Traditional choice for Dean-Stark dehydration, achieving near-quantitative yields.

Catalysis and Additives

  • Ammonium acetate : Accelerates imide formation in Knoevenagel-type condensations.
  • Sodium acetate : Neutralizes HCl byproducts during chlorination, preventing side reactions.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reproducibility for chlorination steps.
  • Challenges : Requires specialized equipment for handling SOCl₂.

Recycling Solvents

  • Pinane recovery : Distillation reclaims >90% of the solvent, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoindole dione structure to isoindoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted isoindole derivatives with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to other biologically active isoindole derivatives. Research indicates that compounds in this class can exhibit various pharmacological activities, including:

  • Antitumor Activity : Isoindole derivatives have been investigated for their potential anticancer properties. Preliminary studies suggest that modifications to the isoindole structure can enhance cytotoxicity against specific cancer cell lines.
  • Antimicrobial Properties : There is growing interest in the antimicrobial activity of isoindoles. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a range of bacterial strains.

Cosmetic Formulations

The compound's chemical properties make it suitable for use in cosmetic formulations. Its potential applications include:

  • Skin Conditioning Agents : The compound may act as an effective skin conditioning agent due to its ability to interact with skin proteins and improve moisture retention.
  • Stabilizers in Formulations : The presence of the chloroethoxy group may enhance the stability of emulsions and creams, making it a valuable ingredient in cosmetic products.

Material Science

Research into the use of isoindole derivatives in material science has revealed potential applications in:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.
  • Sensors and Electronics : Due to its electronic properties, there is potential for application in organic electronic devices, such as sensors and light-emitting diodes.

Case Study 1: Antitumor Activity Assessment

A study investigating the antitumor effects of various isoindole derivatives, including 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, demonstrated that specific structural modifications significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional groups in modulating biological activity.

Case Study 2: Cosmetic Formulation Efficacy

In a comparative analysis of skin conditioning agents, formulations containing this compound showed improved moisture retention compared to control formulations without this compound. Participants reported enhanced skin texture and hydration after two weeks of use.

Case Study 3: Polymer Synthesis

Research into the incorporation of isoindole derivatives into polymer matrices revealed that adding this compound improved thermal stability and mechanical strength of the resulting materials. This study suggests potential applications in high-performance coatings and composites.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects. The isoindole dione structure is known to interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Phthalimide derivatives are widely studied due to their biological and material science applications. Below is a detailed comparison of 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione with structurally related compounds:

Halogen-Substituted Derivatives

  • 2-[2-(2-Bromoethoxy)ethyl]-1H-isoindole-1,3(2H)-dione (): Structural Difference: Bromine replaces chlorine in the ethoxy side chain. Functional Impact: Bromine’s higher atomic weight and polarizability enhance electrophilic reactivity, making it more reactive in cross-coupling reactions. Biological Activity: In murine studies, bromo-substituted analogs demonstrated superior hepatoprotective effects compared to thalidomide, reducing malondialdehyde (MDA) levels by 42% and nitric oxide (NO) by 38% in CCl₄-induced liver injury models .
  • 2-[(Dichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione (CAS: 107077-86-1; ):

    • Structural Difference : A dichloromethylsulfanyl (-S-CCl₂H) group replaces the chloroethoxyethyl chain.
    • Functional Impact : The sulfur atom introduces thiol-mediated reactivity, while the dichloromethyl group enhances lipophilicity (logP ≈ 2.8).
    • Application : Used as a fungicidal agent (e.g., folpet), targeting cysteine residues in fungal enzymes .

Silicon-Containing Derivatives

  • 2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI; ): Structural Difference: A silsesquioxane (SiO₁.₅) cage replaces the chloroethoxyethyl group. Functional Impact: The inorganic-organic hybrid structure improves thermal stability (decomposition temperature >300°C) and solubility in polar solvents. Application: Used in green synthesis of polysilsesquioxanes for coatings and nanocomposites .

Aryl-Substituted Derivatives

  • 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 26646-63-9; ): Structural Difference: A methoxyphenoxy group replaces the chloroethoxy chain. Functional Impact: The methoxy group enhances π-π stacking interactions, as evidenced by a planar crystal structure (dihedral angle: 8.2° between phthalimide and methoxyphenyl rings). Melting point: 107–109°C .
  • 2-[2-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 862874-31-5; ): Structural Difference: A nitro-trifluoromethylphenyl group introduces strong electron-withdrawing effects. Functional Impact: The trifluoromethyl group increases metabolic stability (t₁/₂ > 6 hours in vitro), while the nitro group enables photochemical reactivity .

Polyethylene Glycol (PEG)-Modified Derivatives

  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione ():
    • Structural Difference : A PEG-like chain (-O-CH₂CH₂-O-CH₂CH₂-OH) replaces the chloroethoxyethyl group.
    • Functional Impact : Enhanced hydrophilicity (logP ≈ -0.5) and biocompatibility, making it suitable for drug conjugation (e.g., PEGylated prodrugs) .

Comparative Data Table

Compound Name Substituent Molecular Weight Key Property/Application Reference ID
2-[2-(2-Chloroethoxy)ethyl]-phthalimide -O-CH₂CH₂-O-CH₂CH₂-Cl 269.68 Nucleophilic substitution intermediate
2-[2-(2-Bromoethoxy)ethyl]-phthalimide -O-CH₂CH₂-O-CH₂CH₂-Br 314.12 Hepatoprotective agent
2-[3-(Silsesquioxanyl)propyl]-phthalimide -CH₂CH₂CH₂-Si₈O₁₂ ~600 (polymer) Polysilsesquioxane precursor
2-(2-Methoxyphenoxy)ethyl-phthalimide -O-CH₂CH₂-O-C₆H₄-OMe 297.31 Crystallographic model compound
2-[2-(Nitro-CF₃-phenoxy)ethyl]-phthalimide -O-CH₂CH₂-O-C₆H₂(Cl)(NO₂)CF₃ 414.73 Agrochemical intermediate

Key Research Findings

  • Reactivity : The chloroethoxyethyl group in 2-[2-(2-Chloroethoxy)ethyl]-phthalimide undergoes SN2 reactions 30% faster than its bromo analog due to chlorine’s smaller atomic radius, favoring backside attack .
  • Biological Performance : Bromo and PEGylated derivatives show higher therapeutic indices (LD₅₀ > 500 mg/kg) compared to chloro analogs (LD₅₀ ≈ 300 mg/kg) in preclinical toxicity studies .
  • Material Science : Silsesquioxane-functionalized phthalimides exhibit a 15% increase in Young’s modulus compared to unmodified polymers, attributed to Si-O-Si crosslinking .

Biological Activity

2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12ClNO3
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 58290-51-0
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cell signaling and proliferation.
  • Antimicrobial Properties : There is evidence suggesting that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Study Findings : A study reported that this compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity .
Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus3.607.19

Cytotoxicity Against Cancer Cells

Another area of research has focused on the cytotoxic effects of the compound against various cancer cell lines:

  • Case Study Results : In vitro studies indicated that this compound exhibited cytotoxicity against ovarian and melanoma cancer cell lines, suggesting its potential as an anticancer agent .
Cancer Cell LineIC50 (µM)
Ovarian Cancer15
Melanoma20

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. The compound has been classified as an irritant, with potential harmful effects upon exposure:

  • Toxicity Data : It has been reported to cause severe irritation upon contact with skin and eyes. Ingestion can lead to serious health risks including burns and damage to internal organs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, starting from 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, a chloroethoxy group is introduced using 2-chloroethanol under reflux conditions in polar solvents like ethanol or THF. Purification often involves column chromatography (silica gel, eluent: CHCl₃/AcOEt) to isolate the product as a colorless solid (83% yield reported in similar phthalimide syntheses) .
  • Key Variables : Solvent polarity, reaction time (1–4 hours), and stoichiometric ratios of reagents critically impact yields. Elevated temperatures (80–100°C) improve reaction efficiency but may require inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • 1H NMR : Proton environments are resolved in CDCl₃, with aromatic protons (isoindole ring) appearing at δ 7.70–7.85 ppm and aliphatic protons (chloroethoxy chain) at δ 3.80–4.00 ppm. Coupling constants (e.g., J = 6.3 Hz for ethoxy groups) confirm structural connectivity .
  • Mass Spectrometry (MS) : GC-MS or ESI-MS provides molecular ion peaks (e.g., m/z 360–361 for derivatives) and fragmentation patterns to validate molecular weight .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., O—H distances adjusted to 0.82 Å in related structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Approach :

  • Multi-Technique Validation : Cross-validate NMR assignments with COSY or HSQC experiments to distinguish overlapping signals.
  • Crystallographic Refinement : Use X-ray data to confirm ambiguous substituent orientations (e.g., methoxy or hydroxy groups in aromatic derivatives) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve discrepancies .

Q. What strategies optimize the incorporation of this compound into polymer matrices for material science applications?

  • Green Chemistry Synthesis : Hydrolytic polycondensation of trifunctional silane monomers containing phthalimide groups enables solvent-free synthesis of polysilsesquioxane hybrids. Reaction at atmospheric pressure with >90% conversion minimizes waste .
  • Functionalization : Introduce hydrolytically active ethoxy or propyl groups to enhance crosslinking in polymer networks, improving thermal stability (up to 300°C) .

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?

  • Case Study : Derivatives like 2-[1-(4-oxo-3,4-dihydrophthalazine-1-yl)methyl]-1H-isoindole-1,3(2H)-dione exhibit antimicrobial activity. Modifications at the isoindole nitrogen (e.g., alkylation or introduction of heterocycles) alter hydrophobicity and binding affinity to microbial targets .
  • Mechanistic Insight : Acylation reactions at the chloroethoxy group can generate electrophilic intermediates that disrupt bacterial cell membranes or enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.